molecular formula C21H30O3 B075685 5beta-Pregnane-3,6,20-trione CAS No. 1239-92-5

5beta-Pregnane-3,6,20-trione

Cat. No.: B075685
CAS No.: 1239-92-5
M. Wt: 330.5 g/mol
InChI Key: MRURHGKZPVRRKA-LLBAYELKSA-N
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Description

5β-Pregnane-3,6,20-trione is a steroid derivative characterized by a pregnane backbone with ketone groups at positions 3, 6, and 20. Its 5β stereochemistry distinguishes it from 5α-isomers, which are often associated with divergent biological activities.

Properties

CAS No.

1239-92-5

Molecular Formula

C21H30O3

Molecular Weight

330.5 g/mol

IUPAC Name

(5R,8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-dione

InChI

InChI=1S/C21H30O3/c1-12(22)15-4-5-16-14-11-19(24)18-10-13(23)6-8-21(18,3)17(14)7-9-20(15,16)2/h14-18H,4-11H2,1-3H3/t14-,15+,16-,17-,18-,20+,21+/m0/s1

InChI Key

MRURHGKZPVRRKA-LLBAYELKSA-N

SMILES

CC(=O)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(=O)C4)C)C

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@H]4[C@@]3(CCC(=O)C4)C)C

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(=O)C4)C)C

Synonyms

5B-Pregnane-3,6,20-trione

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

Key structural differences between 5β-Pregnane-3,6,20-trione and related pregnane derivatives are summarized below:

Compound Name Key Structural Features Stereochemistry Evidence ID
5β-Pregnane-3,6,20-trione 3,6,20-trione; saturated 5β-pregnane backbone
Cortisone (17α,21-dihydroxypregn-4-en-3,11,20-trione) 3,11,20-trione; 4-en; 17α/21α-OH groups 5β (in metabolites)
6,19-Oxidopregn-4-ene-3,11,20-trione 3,11,20-trione; 6,19-oxide bridge; 4-en -
Pregnan-4-ene-3,6,20-trione (Nephthea sp.) 3,6,20-trione; 4-en -
Tetrahydrodeoxycorticosterone (5β-Pregnane-3α,21-diol-20-one) 3α-OH, 21-OH, 20-one; 5β-pregnane
Clobetasone butyrate 3,11,20-trione; 16α-methyl; 9-fluoro; 17-butyrate -

Key Observations :

  • The position of ketones (e.g., 3,6,20 vs. 3,11,20) dictates metabolic and receptor-binding properties.
  • Stereochemistry at C5 : 5β isomers (e.g., 5β-Pregnane-3,6,20-trione) are often CNS depressants, whereas 5α isomers may potentiate GABA receptors .
  • Functional groups : Hydroxyl groups (e.g., in tetrahydrocorticosterone) or halogen substitutions (e.g., Clobetasone) enhance specificity for corticosteroid receptors .

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